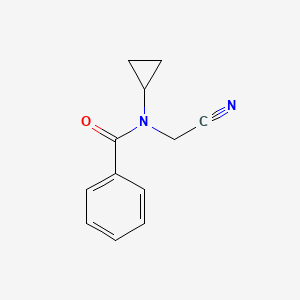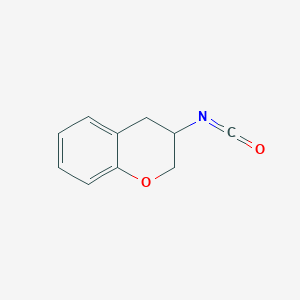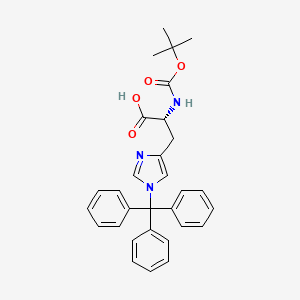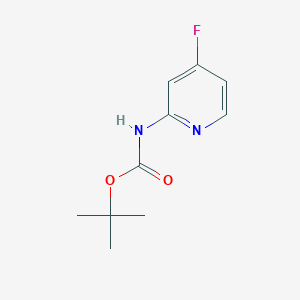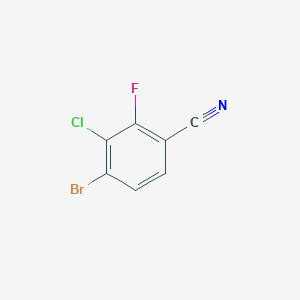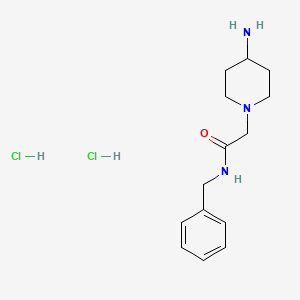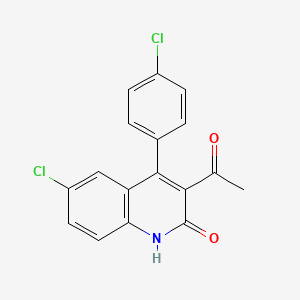![molecular formula C7H13NS B1373850 Octahydrocyclopenta[b]thiomorpholine CAS No. 30196-20-4](/img/structure/B1373850.png)
Octahydrocyclopenta[b]thiomorpholine
Descripción general
Descripción
Octahydrocyclopenta[b]thiomorpholine is a chemical compound with the CAS Number: 30196-20-4 . It has a molecular weight of 143.25 . The IUPAC name for this compound is octahydrocyclopenta [b] [1,4]thiazine . The physical form of this compound is liquid .
Molecular Structure Analysis
Octahydrocyclopenta[b]thiomorpholine contains total 23 bond(s); 10 non-H bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amine(s) (aliphatic) and 1 sulfide(s) .Physical And Chemical Properties Analysis
Octahydrocyclopenta[b]thiomorpholine has a molecular weight of 143.25 . The physical form of this compound is liquid .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Octahydrocyclopenta[b]thiomorpholine and its derivatives are valuable as building blocks in medicinal chemistry. They have been utilized in the preparation of novel bridged bicyclic thiomorpholines, which serve as potentially useful components. These bicyclic thiomorpholines have shown interesting biological profiles, and some have been involved in human clinical trials, indicating their significance in drug development and medicinal research (Walker & Rogier, 2013).
Synthesis of Bioactive Molecules
Thiomorpholine derivatives, including octahydrocyclopenta[b]thiomorpholine, have been synthesized and assessed for their biological activities. The preparation involves nucleophilic substitution reactions, resulting in compounds with increased microbial intracellular concentration and decreased microbial resistance. These bioactive molecules have been evaluated for their antimicrobial activity, demonstrating the role of octahydrocyclopenta[b]thiomorpholine in developing new potent bioactive compounds (Kardile & Kalyane, 2010).
Transdermal Drug Delivery Enhancement
Octahydrocyclopenta[b]thiomorpholine derivatives have been studied for their potential in enhancing transdermal drug delivery. Research indicates that certain ionic liquids, including derivatives of thiomorpholine, can significantly enhance the in vitro transdermal permeation and skin retention of drugs. This suggests the role of octahydrocyclopenta[b]thiomorpholine derivatives in improving drug delivery systems, potentially leading to more effective and efficient therapeutic outcomes (Monti et al., 2017).
Antimicrobial Activity
Octahydrocyclopenta[b]thiomorpholine and its derivatives have shown antimicrobial properties. They have been incorporated into various compounds and evaluated for their activity against different microbial strains. The synthesis of novel thiomorpholine derived 1,4-disubstituted 1,2,3-triazoles, for instance, has demonstrated excellent antibacterial activity against certain strains, highlighting the potential of octahydrocyclopenta[b]thiomorpholine in combating microbial infections (Battula et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]thiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJUBIFQLYZYPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)SCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydrocyclopenta[b]thiomorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



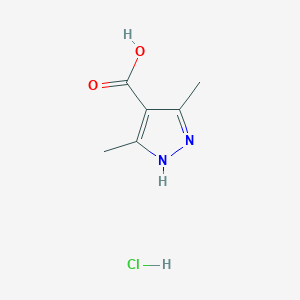
![2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373768.png)
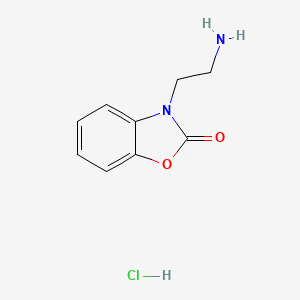
![4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373772.png)
amine](/img/structure/B1373773.png)
![Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1373774.png)

